6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one
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Description
The compound “6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one” is a complex organic molecule that contains several functional groups and rings. It has a pyridazinone ring, which is a type of heterocyclic compound. This ring is substituted with a 4-chlorophenyl group, a 5-fluoropyridine-3-carbonyl group, and an azetidin-3-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyridazinone ring, followed by the addition of the various substituents. For example, cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyridazinones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridazinone ring would likely contribute to the rigidity of the molecule, while the various substituents would add complexity and potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the azetidinyl group could potentially participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoropyridine and chlorophenyl groups could potentially increase its lipophilicity, which might influence its solubility and distribution in biological systems .Future Directions
The future research directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2/c20-14-3-1-12(2-4-14)17-5-6-18(26)25(23-17)16-10-24(11-16)19(27)13-7-15(21)9-22-8-13/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPLHIMQFINAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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